molecular formula C17H19N3O5S B2759975 N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097872-56-3

N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B2759975
CAS RN: 2097872-56-3
M. Wt: 377.42
InChI Key: JYMXBAFWXQXTKR-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs from antibiotics to diuretics .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a benzodioxine ring, which is a type of ether. The cyclopropyl group and sulfonamide functional group are also present .

Scientific Research Applications

Antimicrobial Activity

The synthesized compound exhibits promising antimicrobial properties. In vitro screening against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Klebsiella aerogenes) revealed good to excellent activity. Notably, the morpholine-substituted dihydropyrimidone carboxamide variant demonstrated potent antibacterial effects .

Anti-Inflammatory and Analgesic Potential

While not directly studied for this compound, related benzamide derivatives have shown anti-inflammatory and analgesic activities. Investigating similar structural modifications could reveal potential therapeutic benefits .

Plant Hormone Research

Given the benzodioxine moiety, exploring its effects on plant growth and development could be intriguing. Benzodioxines are structurally related to indole-3-acetic acid (IAA), a natural plant hormone. Investigate whether this compound influences plant growth, root development, or other physiological processes .

Cancer Research

Although not specifically studied for this compound, benzodioxines have been investigated in cancer research. Consider evaluating its cytotoxicity, apoptosis-inducing effects, or potential as an anticancer agent .

Medicinal Chemistry

Explore modifications to enhance pharmacological properties. Computational studies or molecular docking could predict binding interactions with specific targets, aiding drug design .

Synthetic Methodology

Investigate efficient synthetic routes for this compound. Optimization of the synthesis could facilitate its production for further research and applications .

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific toxicity data, it’s hard to say exactly what the hazards would be .

Future Directions

The future research directions would depend on the results of initial studies on this compound. If it shows promising biological activity, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-17-10-14(12-1-2-12)18-11-20(17)6-5-19-26(22,23)13-3-4-15-16(9-13)25-8-7-24-15/h3-4,9-12,19H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMXBAFWXQXTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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